dimethyl (1S,2R)-3,3-diphenylcyclopropane-1,2-dicarboxylate
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Overview
Description
Dimethyl (1S,2R)-3,3-diphenylcyclopropane-1,2-dicarboxylate is an organic compound with a complex structure characterized by a cyclopropane ring substituted with two phenyl groups and two ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl (1S,2R)-3,3-diphenylcyclopropane-1,2-dicarboxylate typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of a dibromo compound with a strong base, such as sodium ethoxide, to form the cyclopropane ring. The reaction conditions often require an inert atmosphere and low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully selected to ensure efficient conversion and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Dimethyl (1S,2R)-3,3-diphenylcyclopropane-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium ethoxide in ethanol.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Dimethyl (1S,2R)-3,3-diphenylcyclopropane-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which dimethyl (1S,2R)-3,3-diphenylcyclopropane-1,2-dicarboxylate exerts its effects involves its interaction with specific molecular targets. The compound’s unique stereochemistry allows it to bind selectively to certain enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl cis-1,2-cyclopropanedicarboxylate
- Dimethyl trans-1,2-cyclopropanedicarboxylate
- Dimethyl 1,2-diphenylcyclopropane-1,2-dicarboxylate
Uniqueness
Dimethyl (1S,2R)-3,3-diphenylcyclopropane-1,2-dicarboxylate is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. This stereochemistry can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for targeted research and applications.
Properties
CAS No. |
73567-89-2 |
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Molecular Formula |
C19H18O4 |
Molecular Weight |
310.3 g/mol |
IUPAC Name |
dimethyl (1S,2R)-3,3-diphenylcyclopropane-1,2-dicarboxylate |
InChI |
InChI=1S/C19H18O4/c1-22-17(20)15-16(18(21)23-2)19(15,13-9-5-3-6-10-13)14-11-7-4-8-12-14/h3-12,15-16H,1-2H3/t15-,16+ |
InChI Key |
ZMTMDYJPIDDFHD-IYBDPMFKSA-N |
Isomeric SMILES |
COC(=O)[C@H]1[C@H](C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OC |
Canonical SMILES |
COC(=O)C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
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